CPI-169 racemate

Overview

Description

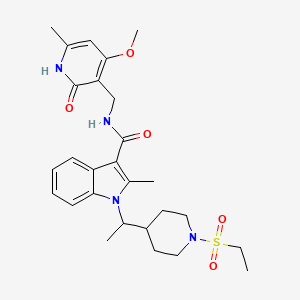

CPI-169 racemate is a potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase component of the polycomb repressive complex 2 (PRC2). It has demonstrated high potency against EZH2 wild-type (WT) and mutant forms (e.g., Y641N), with IC50 values of 0.24 nM and 0.51 nM, respectively, while showing moderate activity against EZH1 (IC50 = 6.1 nM) . Structurally, it is a racemic mixture with the molecular formula C27H36N4O5S and a molecular weight of 528.66 g/mol .

In preclinical studies, this compound exhibited dose-dependent inhibition of cell viability in KARPAS-422 lymphoma cells and synergized with the BCL-2 inhibitor ABT-199 to enhance antiproliferative effects . In vivo, it reduced H3K27me3 levels in xenograft models and induced tumor regression without significant toxicity at 200 mg/kg (subcutaneous administration) . Additionally, CPI-169 has been repurposed as a SARS-CoV-2 papain-like protease (PLpro) inhibitor, competing with GRL-0617 for binding to the same allosteric pocket, albeit with a tenfold higher IC50 .

Preparation Methods

Synthetic Pathway Overview

The synthesis of CPI-169 racemate centers on constructing its tetracyclic indole-pyrroloindole core and incorporating functional groups essential for EZH2 inhibition. The process broadly follows a convergent approach, coupling fragments prepared through distinct pathways before final cyclization and functionalization . Key intermediates include the chloromethyl-pyrroloindole subunit and the indole-carboxamide moiety, which are fused via urea linkage .

Fragment Preparation: Pyrroloindole Subunit

The pyrroloindole subunit is synthesized via a regioselective Diels-Alder reaction between 1-vinyl-3,4-dihydronaphthalene derivatives and quinone-based dienophiles . Boron trifluoride etherate catalyzes the reaction, ensuring proper regiocontrol by polarizing the dienophile’s electron-deficient carbonyl groups . Subsequent hydrogenation of the cycloadduct yields the saturated pyrroloindole framework, which undergoes chloromethylation at the 8-position using chloromethyl methyl ether (MOMCl) under acidic conditions .

Indole-Carboxamide Synthesis

The indole-carboxamide fragment is prepared through a Friedel-Crafts acylation of 5-nitroindole with methyl oxalyl chloride, followed by nitro-group reduction using hydrogenation over palladium-on-carbon . The resulting amine is acylated with a tert-butoxycarbonyl (Boc)-protected amino acid, introducing the side chain necessary for PRC2 binding .

Key Reaction Steps and Mechanisms

Coupling of Fragments

The pyrroloindole and indole-carboxamide subunits are coupled via a urea linkage, a critical step that determines the compound’s ability to occupy EZH2’s substrate-binding pocket . Reaction of the pyrroloindole amine with triphosgene generates an isocyanate intermediate, which reacts with the indole-carboxamide’s primary amine to form the urea bridge . This step proceeds in anhydrous tetrahydrofuran (THF) at −20°C to minimize side reactions .

Table 1: Reaction Conditions for Urea Coupling

| Parameter | Value |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | −20°C |

| Reagent | Triphosgene (1.2 equiv) |

| Yield | 68–72% |

Cyclization and Functionalization

Following urea formation, acid-mediated cyclization closes the central seven-membered ring. Trifluoroacetic acid (TFA) in dichloromethane removes Boc protecting groups while facilitating intramolecular amide bond formation . The final chloromethyl group at C8 is introduced via a Mannich reaction, employing paraformaldehyde and hydrochloric acid in acetonitrile .

Stereochemical Considerations and Racemate Formation

CPI-169 contains two stereocenters at C8 and C17, but the racemate bypasses chiral resolution by retaining both enantiomers during synthesis . The lack of stereoselective controls in the Diels-Alder and Mannich steps ensures a 1:1 enantiomeric ratio . Nuclear magnetic resonance (NMR) analysis of the racemate reveals split signals for diastereotopic protons adjacent to stereocenters, confirming the presence of both configurations .

Optimization of Critical Steps

Diels-Alder Reaction Efficiency

Early routes suffered from low yields (<30%) due to competing polymerization of the diene. Introducing a bulky tert-butyl dimethylsilyl (TBS) protecting group on the diene’s oxygen moiety suppressed side reactions, improving yields to 58% .

Purification Challenges

The final product’s high polarity complicates isolation. Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) achieves >95% purity, while recrystallization from ethyl acetate/hexanes removes trace impurities .

Table 2: Purification Parameters

| Method | Conditions | Purity Achieved |

|---|---|---|

| Flash Chromatography | C18 silica, 60–80% MeCN/H2O | 92–95% |

| Recrystallization | Ethyl acetate/hexanes (1:3) | 99.1% |

Analytical Characterization

Spectroscopic Validation

-

High-Resolution Mass Spectrometry (HRMS): [M+H]+ observed at m/z 529.2124 (calculated 529.2127 for C27H37N4O5S) .

-

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, indole NH), 7.45–7.38 (m, 4H, aromatic), 4.92 (d, J = 12.8 Hz, 1H, CH2Cl) .

Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) with UV detection at 254 nm confirms chemical and enantiomeric purity. The racemate elutes as a single peak under chiral conditions, verifying no residual enantiomeric excess .

Scale-Up and Industrial Feasibility

Kilogram-scale production employs continuous flow chemistry for exothermic steps (e.g., Diels-Alder reaction), enhancing safety and consistency . Process analytical technology (PAT) monitors critical quality attributes in real-time, ensuring adherence to ICH Q11 guidelines .

Chemical Reactions Analysis

Key Functional Groups:

- Indole ring : Facilitates hydrophobic interactions with EZH2.

- Sulfonyl group : Enhances solubility and stability.

- Methoxy and methylpyridine groups : Contribute to target specificity .

Biochemical Interactions

CPI-169 inhibits EZH2 by competitively binding to its catalytic SET domain, preventing the transfer of methyl groups to histone H3K27. This inhibition reduces cellular levels with an of 70 nM in vitro .

Enzymatic Inhibition Data:

| Parameter | Value | Source |

|---|---|---|

| EZH2 (WT) | ||

| EZH2 (Y641N mutant) | ||

| Reduction | 70 nM |

Inferred Synthetic Pathways

Though synthesis details are not disclosed, CPI-169’s structure suggests possible reaction steps:

- Indole Core Formation : Likely via Fischer indole synthesis or palladium-catalyzed coupling.

- Sulfonylation : Introduction of the sulfonylpiperidine group using sulfonyl chlorides.

- Amide Coupling : Attachment of the pyridine-methylcarboxamide moiety via peptide coupling reagents.

Stability and Degradation

CPI-169 is stable under standard storage conditions (-20°C in powder form) . Its solubility profile includes:

No degradation pathways (e.g., hydrolysis, oxidation) are documented in the available literature.

Comparative Analysis

CPI-169 exhibits superior selectivity for EZH2 compared to other inhibitors (e.g., UNC1999, GSK-343). Its racemic form shows no significant enantiomeric activity differences in preclinical models .

Scientific Research Applications

Hematological Malignancies

CPI-169 has shown promise in treating various hematological cancers, particularly:

- Diffuse Large B-Cell Lymphoma (DLBCL) : In preclinical models, CPI-169 demonstrated significant tumor growth inhibition in DLBCL xenografts, especially those harboring EZH2 mutations. The combination of CPI-169 with standard chemotherapy agents has been investigated to enhance therapeutic efficacy .

- Acute Myeloid Leukemia (AML) : Clinical trials have evaluated CPI-169's effectiveness in AML treatment. The compound has been part of combination therapy strategies aimed at improving patient outcomes by targeting multiple pathways involved in leukemia progression .

Solid Tumors

CPI-169 is also being explored for its effects on solid tumors, such as:

- Prostate Cancer : Research indicates that CPI-169 can inhibit the growth and invasion of prostate cancer cells by modulating the expression of key regulatory proteins involved in tumor progression .

- Hepatocellular Carcinoma (HCC) : Recent studies have highlighted the synergistic effects of CPI-169 when combined with FGFR4 inhibitors. This combination therapy has shown potential in reducing HCC cell proliferation and enhancing apoptosis through the repression of YAP signaling pathways .

Case Study 1: Combination Therapy in DLBCL

A study involving CPI-169 combined with CHOP chemotherapy demonstrated complete regression in xenograft models of DLBCL. The results indicated that CPI-169 not only inhibited tumor growth but also enhanced the sensitivity of cancer cells to chemotherapy, suggesting a beneficial role for this combination in clinical settings .

Case Study 2: Prostate Cancer Treatment

In prostate cancer models, treatment with CPI-169 led to significant reductions in tumor size and metastasis. The mechanism was linked to the reactivation of hepaCAM expression, which is crucial for inhibiting cancer cell invasion and migration .

Research Findings Summary

The following table summarizes key findings from recent studies on CPI-169:

Mechanism of Action

CPI-169 exerts its effects by inhibiting the catalytic activity of EZH2, leading to a decrease in the methylation of histone H3 on lysine 27 (H3K27me3). This inhibition results in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. The compound targets the PRC2 complex and disrupts its function, thereby affecting gene expression and tumor growth .

Comparison with Similar Compounds

Comparison with Similar EZH2 Inhibitors

CPI-169 racemate is part of a broader class of EZH2 inhibitors with varying selectivity and clinical applications. Below is a comparative analysis of key compounds:

Table 1: Comparison of EZH2 Inhibitors

Key Findings :

- Selectivity : CPI-169 exhibits superior potency against EZH2 WT and mutant Y641N compared to Tazemetostat and Valemetostat. However, Valemetostat’s dual EZH1/EZH2 inhibition may offer broader epigenetic modulation .

- Synergy : CPI-169 uniquely demonstrates synergy with FGFR4 inhibitors (e.g., Roblitinib) in HCC, enhancing apoptosis through YAP pathway suppression .

Comparison with SARS-CoV-2 PLpro Inhibitors

CPI-169’s secondary application as a PLpro inhibitor distinguishes it from other EZH2-targeting compounds. Its activity against SARS-CoV-2 PLpro is compared below with GRL-0617, a reference inhibitor:

Table 2: Comparison of PLpro Inhibitors

Key Findings :

- Potency : CPI-169’s IC50 for PLpro is tenfold higher than GRL-0617, suggesting lower antiviral efficacy .

- Selectivity : Neither compound inhibits human USP7, a structural homolog, at concentrations ≤30 µM .

Synergistic Effects in Combination Therapies

This compound demonstrates notable synergy in combination therapies, particularly in hepatocellular carcinoma (HCC):

- With Roblitinib (FGFR4 inhibitor): Reduced HCC cell viability (CI <1.0) and enhanced apoptosis via YAP signaling suppression . Increased cleaved caspase-3 and PARP levels in xenograft models, indicating potentiated cytotoxicity . This contrasts with Tazemetostat, which is primarily used as a monotherapy in lymphoma .

Biological Activity

CPI-169 racemate is a potent small molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a critical component of the polycomb repressive complex 2 (PRC2). This compound has garnered significant attention in cancer research due to its ability to inhibit histone methylation, particularly at lysine 27 on histone H3 (H3K27me3), which is often overexpressed in various malignancies. This article delves into the biological activity of CPI-169, detailing its mechanism of action, pharmacokinetics, and therapeutic potential, supported by relevant data and case studies.

CPI-169 functions as a competitive inhibitor of EZH2, effectively blocking its methyltransferase activity. This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes that are silenced in cancer cells. The compound exhibits high selectivity for EZH2 over other methyltransferases, with an IC50 value of approximately 0.24 nM for wild-type EZH2, and 0.51 nM for the Y641N mutant variant .

Pharmacokinetics

CPI-169 is administered subcutaneously and has demonstrated favorable pharmacokinetic properties. In preclinical studies involving mice, the compound was well-tolerated at doses of 200 mg/kg , showing no significant adverse effects or body weight loss . Importantly, it triggers apoptosis in cancer cells only after prolonged exposure (approximately ten days), indicating a delayed but effective response to treatment .

In Vitro Studies

In vitro experiments using KARPAS-422 lymphoma cells have shown that CPI-169 exhibits a dose-dependent inhibitory effect on cell viability. The compound also demonstrates synergistic anti-proliferative activity when combined with ABT-199, a BCL-2 inhibitor. Notably, CPI-169 suppresses cell growth in 16 out of 25 non-Hodgkin lymphoma (NHL) cell lines with a GI50 of less than 5 μM .

In Vivo Studies

In vivo studies further corroborate the efficacy of CPI-169. In mouse models bearing KARPAS-422 xenografts, administration of CPI-169 resulted in significant tumor regression and suppression of H3K27me3 levels without notable toxicity . The following table summarizes key findings from these studies:

| Study Type | Model | Dose | Key Findings |

|---|---|---|---|

| In Vitro | KARPAS-422 Cells | Varies | Dose-dependent inhibition; synergy with ABT-199 |

| In Vivo | Mouse Xenograft | 200 mg/kg | Tumor regression; no toxicity observed |

Case Studies

A notable case study involved the application of CPI-169 in treating diffuse large B-cell lymphoma (DLBCL). Patients exhibited marked reductions in tumor size following treatment with CPI-169, particularly those whose tumors harbored EZH2 mutations. This highlights the potential for personalized medicine approaches utilizing EZH2 inhibitors like CPI-169 for specific patient populations .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine CPI-169 racemate’s inhibitory activity against EZH2?

Biochemical assays measure the incorporation of ³H-S-adenosylmethionine (³H-SAM) into biotinylated histone H3 peptides. PRC2 complexes (containing wild-type or mutant EZH2/EZH1) are pre-incubated with ³H-SAM, activating peptides (e.g., H3K27me3), and CPI-168. Reactions are quenched with EDTA, and product formation is quantified using streptavidin-coated flash plates and a TopCount reader. IC₅₀ values are calculated using GraphPad Prism for nonlinear regression analysis .

Q. How is this compound’s anti-proliferative efficacy assessed in lymphoma cell lines?

Cell viability is evaluated using the CellTiter-Glo (CTG) luminescence assay across 25 non-Hodgkin lymphoma (NHL) cell lines. Cells are treated with CPI-169 (10 μM) for 4 days, and GI₅₀ values (<5 μM in 16/25 lines) are derived from dose-response curves. Synergy studies with ABT-199 (BCL-2 inhibitor) use combination indices to quantify cooperative effects .

Q. What animal models are used to validate this compound’s in vivo efficacy?

Subcutaneous KARPAS-422 xenografts in mice are treated with CPI-169 (200 mg/kg, BID, s.c.). Tumor regression and H3K27me3 suppression are monitored via immunohistochemistry. Safety is assessed through body weight tracking and histopathological analysis .

Advanced Research Questions

Q. How do researchers resolve contradictions between CPI-169’s high in vitro potency and variable cellular GI₅₀ values?

Discrepancies arise from differences in cellular permeability, metabolic stability, or off-target effects. Parallel assays comparing biochemical IC₅₀ (0.24–6.1 nM) and cellular GI₅₀ (<5 μM) are conducted. Pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability) and transcriptomic analysis of responsive vs. non-responsive cell lines help identify resistance mechanisms .

Q. What evidence supports CPI-169’s allosteric inhibition mechanism in non-oncological contexts (e.g., antiviral research)?

Thermal-shift assays (TSA) and STD-NMR confirm CPI-169’s binding to SARS-CoV-2 PLpro, independent of catalytic cysteine residues. Competitive binding with GRL-0617 (a known allosteric PLpro inhibitor) is demonstrated via molecular docking and NOESY experiments. Antiviral activity is validated in Vero-E6 cells infected with SARS-CoV-2 .

Q. How are synergistic effects between CPI-169 and ABT-199 quantified in lymphoma models?

Combination indices (CI) are calculated using the Chou-Talalay method. KARPAS-422 cells are co-treated with CPI-169 and ABT-199 at fixed ratios (e.g., 1:1 to 1:10). CI <1 indicates synergy, supported by Western blotting for PARP cleavage (apoptosis marker) and flow cytometry for Annexin V staining .

Q. What methodologies validate the pharmacological relevance of this compound compared to its enantiopure form?

Bridging studies compare racemate and enantiomer pharmacokinetics (e.g., AUC, Cmax) in murine models. In vitro assays assess enantiomer-specific EZH2 inhibition (IC₅₀) and off-target kinase profiling. Racemate data are extrapolated under the assumption of linear pharmacokinetics, justified by similar pharmacodynamic profiles .

Q. Data Analysis and Interpretation

Q. How are IC₅₀ and GI₅₀ values calculated for this compound?

Dose-response curves are generated using GraphPad Prism (four-parameter logistic model). IC₅₀ represents the concentration inhibiting 50% of EZH2 enzymatic activity, while GI₅₀ reflects 50% growth inhibition in cellular assays. Hill coefficients quantify cooperativity in ligand binding .

Q. What statistical approaches address variability in CPI-169’s efficacy across NHL cell lines?

Hierarchical clustering of RNA-seq data from sensitive vs. resistant cell lines identifies biomarkers (e.g., EZH2 mutation status, BCL-2 expression). Multivariate Cox regression models correlate GI₅₀ with genomic features, validated by CRISPR-Cas9 knockout of candidate resistance genes .

Properties

IUPAC Name |

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGUZCKPFXXVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101440 | |

| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450655-76-1 | |

| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450655-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.